An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
An In-Depth Technical Guide to 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs due to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets. Among these, the 2,3-dihydro-1H-isoindole (isoindoline) framework has emerged as a privileged structure, featured in a range of biologically active molecules.
This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (CAS: 96016-96-5), a key intermediate and building block derived from this important scaffold. As the hydrochloride salt, the compound offers enhanced stability and solubility in aqueous media, making it amenable to a variety of synthetic transformations and biological screening protocols. This document will delve into its fundamental properties, synthesis, reactivity, and its application as a precursor to more complex molecules of therapeutic interest, providing researchers with the foundational knowledge required to effectively incorporate this compound into their discovery programs.
Core Physicochemical & Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid analogue whose structure combines the rigid isoindoline core with a key carboxylic acid functional group.
Chemical Structure
The molecule consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring. The carboxylic acid is attached at the 1-position of the isoindoline ring system.
Caption: 2D Structure of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride
Summary of Physicochemical Data
The key properties of this compound are summarized in the table below for quick reference. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Reference(s) |
| CAS Number | 96016-96-5 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Melting Point | 214-280.66 °C | [2] |
| Storage Temperature | Room Temperature, under inert atmosphere, sealed in dry container | [2][3] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Topological Polar Surface Area | 49.3 Ų | [1] |
| InChI Key | KPMLOVZNYPOQII-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing Pathways
The availability of robust and scalable synthetic routes is a critical consideration for the utility of any chemical building block. 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride can be reliably synthesized through established organic chemistry methodologies, most commonly involving the deprotection of a protected precursor.
Primary Synthesis Route: N-Boc Deprotection
A prevalent and efficient method for preparing the title compound involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group from the corresponding N-Boc protected precursor. The Boc group provides stability during prior synthetic steps and can be cleanly removed to yield the hydrochloride salt directly.
Experimental Protocol:
-
Dissolution: N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid is dissolved in a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Acidification: Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for a brief period. Alternatively, a solution of HCl in a solvent like dioxane or diethyl ether can be used.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the deprotection is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.
-
Isolation: Upon completion, the solvent is removed under reduced pressure (in vacuo). The resulting solid is the crude 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride.[4]
-
Purification: The product is often of sufficient purity for subsequent steps. If required, it can be triturated with a non-polar solvent like diethyl ether or recrystallized to afford the purified product.[4]
The causality behind this experimental choice lies in its efficiency and purity. The byproducts of the reaction, isobutylene and carbon dioxide, are volatile gases, which simplifies purification and typically leads to high yields of the desired hydrochloride salt.
Caption: Workflow for the synthesis via N-Boc deprotection.
Referenced Synthesis of Related Esters
A synthesis for the corresponding methyl ester hydrochloride has been reported in the literature, citing a procedure from Gazzetta Chimica Italiana.[5] This suggests that esterification of the carboxylic acid followed by similar synthetic strategies is a viable pathway for producing derivatives of the title compound. Accessing this specific literature may provide further insights into alternative synthetic approaches.[6][7]
Analytical Characterization Profile
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any research chemical. While publicly available spectra for this specific compound are scarce, this section outlines the expected analytical profile based on its structure.
Self-Validating System for Quality Control:
A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and purity. Each technique provides orthogonal information, creating a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7-8 ppm region), the diastereotopic protons of the CH₂ group adjacent to the nitrogen, the chiral proton at the C1 position, and a broad signal for the amine and carboxylic acid protons which may exchange with deuterium in solvents like D₂O.
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 164.1.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), N-H stretches from the protonated amine (around 2400-2800 cm⁻¹), and C-H stretches of the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis, particularly with a chiral column, can be used to determine the purity and, if applicable, the enantiomeric excess of the compound.
Caption: A typical analytical workflow for structure and purity validation.
Applications in Medicinal Chemistry & Drug Discovery
While 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride is not typically an active pharmaceutical ingredient itself, it serves as a high-value chiral building block for the synthesis of more complex and potent molecules. Its rigid bicyclic structure is ideal for positioning substituents in precise orientations for optimal target binding.
The isoindoline and isoindolinone cores are present in compounds investigated for a wide range of therapeutic areas:
-
Neurodegenerative Diseases: Derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[8]
-
Oncology: Certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis.[9]
-
Immunomodulation: The core structure is related to immunomodulatory drugs (IMiDs), such as Lenalidomide, which features a substituted 1-oxo-1,3-dihydro-isoindole moiety.[9]
-
Anti-inflammatory Activity: Various N-substituted 1H-isoindole-1,3(2H)-dione derivatives have demonstrated anti-inflammatory properties through the modulation of inflammatory factors like COX-2 and various interleukins.[10]
The title compound provides a key entry point for synthesizing libraries of such derivatives by leveraging the reactivity of its two functional groups: the secondary amine and the carboxylic acid.
Caption: Elaboration of the core scaffold into therapeutic candidates.
Safe Handling, Storage, and Disposal
Hazard Identification (based on free acid)
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Recommended Handling Protocol
All work with this compound should be performed by qualified personnel trained in handling potentially hazardous chemicals.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or water courses.
Caption: A standard workflow for the safe handling of the compound.
References
-
2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID HYDROCHLORIDE 96016-96-5 wiki. (n.d.). Retrieved from ChemicalBook.
-
Gazzetta chimica Italiana - Catalog Record. (n.d.). Retrieved from HathiTrust Digital Library.
-
Gazzetta chimica Italiana | Catalog Search Results. (n.d.). Retrieved from IUCAT Bloomington.
-
Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (n.d.). Retrieved from Molbase.
-
2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID | 66938-02-1. (n.d.). Retrieved from ChemicalBook.
-
Gazzetta Chimica Italiana - Wikipédia. (n.d.). Retrieved from Wikipedia.
-
Gazzetta Chimica Italiana (Italian Chemical Society) | 752 Publications | 5673 Citations. (n.d.). Retrieved from SciSpace.
-
La Gazzetta chimica italiana. (n.d.). Retrieved from Google Books.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.).
-
2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID. (n.d.). Retrieved from Chemdad.
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2,3-dihydro-1h-isoindole-1-carboxylic acid hydrochloride. (n.d.). Retrieved from ChemicalBook.
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2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis. (n.d.). Retrieved from ChemicalBook.
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2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID | 66938-02-1 - Alternate source. (n.d.). Retrieved from ChemicalBook.
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2,3-Dihydro-1H-isoindole-1-carboxylic acid, CAS No. 66938-02-1. (n.d.). Retrieved from iChemical.
-
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. (n.d.). Retrieved from Sigma-Aldrich.
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative. (n.d.). Retrieved from MDPI.
-
US3928612A - 1,2-Dihydro- and 1,2,3,4-tetrahydro-1-oxo-3-isoquinolinecarboxylic acid derivatives as anti-allergic agents. (n.d.). Retrieved from Google Patents.
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US20050096351A1 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl). (n.d.). Retrieved from Google Patents.
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DE3483803D1 - DIURETIC-ISOINDOLE DERIVATIVES. (n.d.). Retrieved from Google Patents.
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US10759786B2 - 1-tetrahydropyranylcarbonyl-2,3-dihydro-1H-indole compounds for treating cancer. (n.d.). Retrieved from Google Patents.
-
2,3-Dihydro-1h-isoindole-1-carboxylic acid. (n.d.). Retrieved from LabSolutions.
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). Retrieved from MDPI.
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